molecular formula C18H22N6O B5525355 5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No. B5525355
M. Wt: 338.4 g/mol
InChI Key: UFUDVMWVWIMSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions starting from readily available substrates such as pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate. The synthesis process can yield various derivatives with different substituents, which significantly influence their physical, chemical, and biological properties. For example, the synthesis of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a related compound, was achieved with overall chemical yields of 13-14% in 8-9 steps from the starting materials, demonstrating the complexity and versatility of the synthesis routes for this class of compounds (Wang et al., 2018).

Scientific Research Applications

Synthesis and Potential PET Agents

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrates their potential as PET (Positron Emission Tomography) agents for imaging IRAK4 enzyme in neuroinflammation. This compound was synthesized with a high radiochemical yield and purity, indicating its suitability for in vivo imaging applications (Xiaohong Wang et al., 2018).

Antimicrobial Activities

Derivatives of pyrazolo[1,5-a]pyrimidine have also been investigated for their antimicrobial properties. For example, certain α, β-unsaturated ketones and their corresponding fused pyridines, which include pyrazolo[1,5-a]pyrimidine derivatives, have shown antiviral and cytotoxic activities. These compounds were screened for their in vitro activities at the National Cancer Institute, with some showing activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), along with broad-spectrum antitumor activity (H. El-Subbagh et al., 2000).

properties

IUPAC Name

[4-(5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13(2)15-12-17(24-16(21-15)5-7-20-24)22-8-10-23(11-9-22)18(25)14-4-3-6-19-14/h3-7,12-13,19H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUDVMWVWIMSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.